Tissue Selectivity: PNU 37883A Inhibits Vascular KATP Channels with Minimal Cardiac or Skeletal Muscle Effects
PNU 37883A selectively inhibits KATP currents in vascular smooth muscle cells while showing negligible inhibition in cardiac or skeletal myocytes. In contrast, the sulfonylurea glibenclamide non-selectively blocks KATP channels across all three muscle types [1].
| Evidence Dimension | Inhibition of KATP currents in isolated myocytes |
|---|---|
| Target Compound Data | 10 µM PNU 37883A substantially inhibited vascular KATP currents |
| Comparator Or Baseline | 10 µM glibenclamide abolished currents in all muscle types (vascular, cardiac, skeletal) |
| Quantified Difference | PNU 37883A had little effect on cardiac/skeletal KATP currents even at 100 µM; glibenclamide abolished currents universally |
| Conditions | Whole-cell patch clamp in rat mesenteric artery, cardiac ventricle, and skeletal muscle (flexor digitorum brevis) myocytes |
Why This Matters
Researchers studying vascular KATP channel function require a tool that does not confound results by simultaneously blocking cardiac or skeletal muscle channels, making PNU 37883 hydrochloride the preferred choice over glibenclamide.
- [1] Wellman GC, Barrett-Jolley R, Köppel H, Everitt D, Quayle JM. Inhibition of vascular K-ATP channels by U-37883A: a comparison with cardiac and skeletal muscle. Br J Pharmacol. 1999;128(4):909-916. PMID: 10556925. View Source
